N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative featuring a 1-methyl-2-oxo-dihydroindole substituent at the amide nitrogen. The indole moiety introduces hydrogen-bonding capabilities via its carbonyl group and nitrogen, while the biphenyl core provides hydrophobic interactions. This structural combination is hypothesized to enhance target binding in therapeutic contexts, though its specific biological targets remain to be fully elucidated.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-24-20-12-11-19(13-18(20)14-21(24)25)23-22(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTSWUANSNSSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid with a biphenyl amine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
a) VM-3 (N-(2,5-dimethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido-2-oxoethyl nitrate)
- Structure : Features a 2,5-dimethylphenyl group and a nitrate ester moiety.
- Properties: Molecular formula C₂₄H₂₂N₂O₅, m.p. 135–137°C, yield 51.08%, IR peaks at 1247 cm⁻¹ (NO₂) and 1671 cm⁻¹ (amide C=O) .
b) N-(1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (Y030-2401)
- Structure : Substituted with a thiazole ring.
- Properties : Molecular weight 280.35, logP 4.0, logD 3.99, and polar surface area 33.5 Ų .
- Comparison : The thiazole group increases aromaticity and hydrogen-bond acceptor count (3 vs. 2 in the target compound), which may influence target selectivity.
c) N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7)
d) SB 216,641 (N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide)
- Structure: Contains a dimethylaminoethoxy side chain and oxadiazole ring.
- Biological Relevance : 5-HT₁B receptor antagonist .
- Comparison : The extended side chain in SB 216,641 likely enhances solubility but may introduce steric hindrance absent in the target compound.
Physicochemical Properties
*Estimated based on molecular formula. †Predicted using fragment-based methods.
Biological Activity
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on various research findings, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by an indole moiety and a biphenyl group. Its molecular formula is with a molecular weight of approximately 329.4 g/mol. The presence of the indole structure is significant as it is known to exhibit various biological activities.
The biological activity of this compound has been linked to several mechanisms:
- Topoisomerase Inhibition : The compound has shown potential as a topoisomerase II inhibitor. Topoisomerases are crucial enzymes that regulate DNA topology during replication and transcription, making them key targets in cancer therapy.
- Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is particularly relevant for its application in oncology.
- Antiproliferative Effects : Various assays have demonstrated that the compound can inhibit cell proliferation in different cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
Research has demonstrated the efficacy of this compound in various in vitro assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa (Cervical Cancer) | 10 | Apoptosis induction |
| Study 2 | A2780 (Ovarian Cancer) | 15 | Topoisomerase II inhibition |
| Study 3 | MSTO-211H (Mesothelioma) | 12 | Antiproliferative activity |
These studies highlight the compound's ability to affect multiple cancer types and suggest a broad spectrum of anticancer activity.
Case Studies
One notable case study involved the testing of this compound against a panel of human tumor cell lines. The results indicated significant cytotoxicity, with mechanisms involving both apoptosis and cell cycle arrest at the G2/M phase. The study concluded that this compound could serve as a promising candidate for further development as an anticancer drug.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
